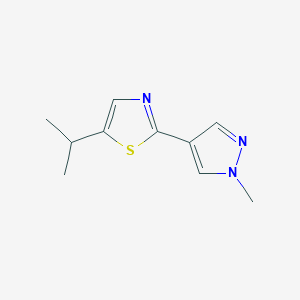![molecular formula C17H27NO3 B6631527 3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)
3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid, commonly known as AICA ribonucleotide or Acadesine, is a nucleotide analogue that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
AICA ribonucleotide works by activating AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. AMPK activation leads to the stimulation of glucose uptake and fatty acid oxidation, as well as the inhibition of protein synthesis and cell growth. This mechanism of action has been shown to have a wide range of effects on various physiological and biochemical processes, making AICA ribonucleotide a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects
AICA ribonucleotide has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity, making it a potential treatment for diabetes. It has also been shown to inhibit cell growth and induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, AICA ribonucleotide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using AICA ribonucleotide in lab experiments is its well-established synthesis method. Additionally, its mechanism of action has been extensively studied, making it a well-understood compound. However, one limitation of using AICA ribonucleotide in lab experiments is its potential toxicity. High doses of AICA ribonucleotide have been shown to have toxic effects on cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of AICA ribonucleotide. One potential direction is the development of new and more efficient synthesis methods. Additionally, further research is needed to fully understand the potential therapeutic applications of AICA ribonucleotide. This includes studying its effects on various diseases and exploring potential combination therapies. Finally, more research is needed to fully understand the potential toxicity of AICA ribonucleotide and to develop strategies to mitigate this toxicity.
Métodos De Síntesis
The synthesis of AICA ribonucleotide involves the reaction between 1-adamantylamine and 2-methyl-3-oxobutanoic acid. The resulting product is then treated with sodium borohydride and acetic anhydride to yield AICA ribonucleotide. This synthesis method has been well-established and has been used in numerous studies to produce AICA ribonucleotide.
Aplicaciones Científicas De Investigación
AICA ribonucleotide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a wide range of effects on various physiological and biochemical processes, making it a promising candidate for the treatment of various diseases. Some of the diseases that AICA ribonucleotide has been studied for include diabetes, cancer, and neurodegenerative diseases.
Propiedades
IUPAC Name |
3-[[2-(1-adamantyl)acetyl]amino]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-10(16(20)21)11(2)18-15(19)9-17-6-12-3-13(7-17)5-14(4-12)8-17/h10-14H,3-9H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNKZHAFGQARFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)CC12CC3CC(C1)CC(C3)C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)
![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)



![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)